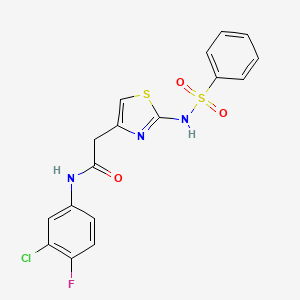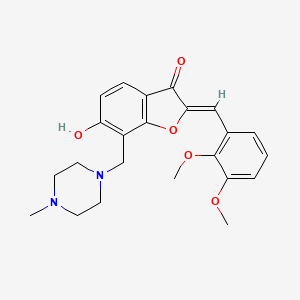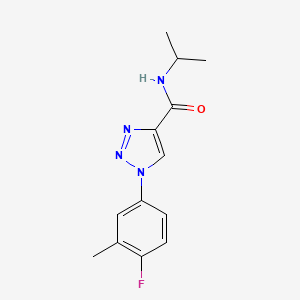![molecular formula C15H11BrN2S2 B2875350 3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine CAS No. 872704-50-2](/img/structure/B2875350.png)
3-[(4-Bromobenzyl)thio]-6-thien-2-ylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound exhibits potential for antifungal applications. Its structural similarity to other triazole compounds, which are known for their antifungal properties, suggests that it could be effective against fungal pathogens. The introduction of the pyridine pharmacophore into the triazole scaffold has been shown to enhance biological activity, making it a candidate for the development of new antifungal agents .
Synthesis of Bioactive Molecules
This compound can serve as a precursor in the synthesis of bioactive molecules. The bromobenzyl group can undergo further reactions, such as Suzuki coupling, to create a variety of biologically active compounds. This versatility makes it valuable for drug discovery and the development of new pharmaceuticals .
Density Functional Theory (DFT) Studies
The compound’s structure allows for interesting DFT studies to understand its electronic properties. These studies can provide insights into the reactivity and interaction with biological targets, which is crucial for designing drugs with specific actions .
Chemical Education
This compound can also be used as a teaching tool in chemical education, particularly in organic synthesis and medicinal chemistry courses. Its synthesis and analysis can demonstrate various chemical reactions and techniques, such as NMR, MS, and X-ray crystallography, to students .
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2S2/c16-12-5-3-11(4-6-12)10-20-15-8-7-13(17-18-15)14-2-1-9-19-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXRTSIZZZOUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromobenzyl)thio)-6-(thiophen-2-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B2875268.png)

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2875271.png)



![2-chloro-N-(3-cyano-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-2-yl)acetamide](/img/structure/B2875281.png)
![2-chloro-N-[5-(piperidine-1-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2875283.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2875285.png)
![[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2875286.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2875288.png)
![3-cyclopropyl-2-{[4-(2-oxopyrrolidin-1-yl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2875289.png)
![3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2875290.png)